Caged D-erythro-Sphingosine-1-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

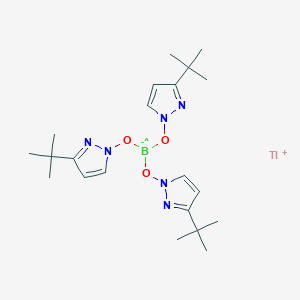

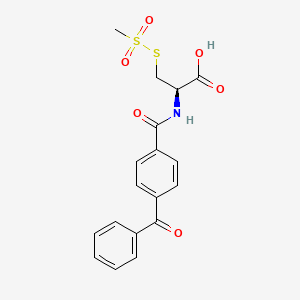

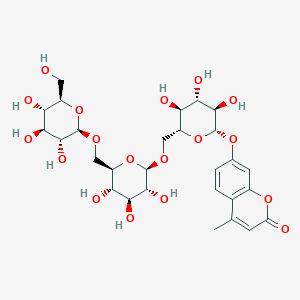

The chemical synthesis of D-erythro-Sphingosine-1-phosphate and its derivatives involves several key steps, including the efficient three-step chemical synthesis from D-ribo-phytosphingosine, utilizing standard phosphoramidite methodology and modifications in reagents and reaction conditions to achieve the desired product (Li, Wilson, & Schroepfer, 1999). Moreover, the synthesis of a photolyzable sphingosine 1-phosphate derivative (caged SPP) highlights the development of compounds that can be activated by light to stimulate cellular functions (Qiao, Kozikowski, Olivera, & Spiegel, 1998).

Molecular Structure Analysis

The structural elucidation of these compounds, including the identification of a cyclic carbamate derivative during the synthesis process, is achieved through mass spectrometry and both 1D and 2D nuclear magnetic resonance spectroscopy, demonstrating the complexity and precision required in the synthesis and analysis of S1P derivatives (Li, Wilson, & Schroepfer, 1999).

Chemical Reactions and Properties

Caged S1P derivatives undergo photolytic reactions to release active S1P, a process that has been demonstrated to stimulate DNA synthesis upon illumination in caged SPP-loaded cells, indicating the potential of these derivatives in controlling cellular functions through light activation (Qiao, Kozikowski, Olivera, & Spiegel, 1998).

Physical Properties Analysis

The physical properties, including solubility, stability, and photolytic sensitivity, of caged S1P derivatives are crucial for their application in biological studies. These properties are tailored through the chemical synthesis process to ensure that the compounds are biologically active and responsive to light stimulation.

Chemical Properties Analysis

The chemical properties of S1P derivatives, such as reactivity, photolysis rate, and the efficiency of S1P release, are key factors in their use as tools for studying S1P signaling pathways. The ability to control the release of S1P through light allows researchers to dissect the temporal and spatial aspects of S1P-mediated signaling with high precision.

References

- Li, S., Wilson, W. K., & Schroepfer, G. (1999). Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes. Journal of Lipid Research, 40(1), 117-125. Link to source.

- Qiao, L., Kozikowski, A., Olivera, A., & Spiegel, S. (1998). Synthesis and evaluation of a photolyzable derivative of sphingosine 1-phosphate--caged SPP. Bioorganic & Medicinal Chemistry Letters, 8(7), 711-714. Link to source.

Wissenschaftliche Forschungsanwendungen

Caged D-erythro-Sphingosine-1-phosphate is involved in cellular processes modulation, as illustrated by Li et al. (1999) who described the chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes, from D-ribo-phytosphingosine (Li, Wilson, & Schroepfer, 1999).

Boumendjel and Miller (1994) outlined the syntheses of D-erythro-sphingosine-1-phosphate, starting from commercially available D-erythro-sphingosine (Boumendjel & Miller, 1994).

A study by Meyer zu Heringdorf et al. (2003) demonstrated that intracellular Caged D-erythro-Sphingosine-1-phosphate can mobilize Ca2+ in intact cells independently of S1P-GPCR, providing evidence for its role as an intracellular messenger (Meyer zu Heringdorf et al., 2003).

Wang et al. (1999) found that Caged D-erythro-Sphingosine-1-phosphate inhibited chemotactic motility of human breast cancer cells, suggesting its potential in cancer research (Wang et al., 1999).

The BST1 gene of Saccharomyces cerevisiae, which is related to the degradation of Caged D-erythro-Sphingosine-1-phosphate, was cloned by Saba et al. (1997), indicating its significance in understanding sphingolipid signaling and metabolism (Saba et al., 1997).

Liu et al. (2000) studied the cloning and functional characterization of a novel mammalian sphingosine kinase type 2 isoform, highlighting the importance of Caged D-erythro-Sphingosine-1-phosphate in cellular signaling and function (Liu et al., 2000).

The degradation product of Caged D-erythro-Sphingosine-1-phosphate, trans-2-hexadecenal, was found to form DNA adducts, as shown by Upadhyaya et al. (2012), indicating potential mutagenic consequences (Upadhyaya et al., 2012).

Eigenschaften

IUPAC Name |

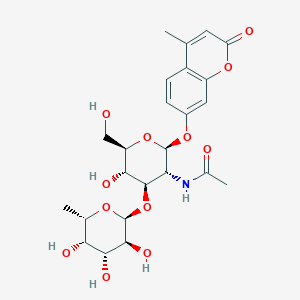

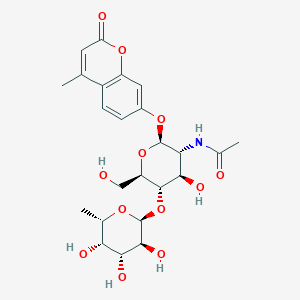

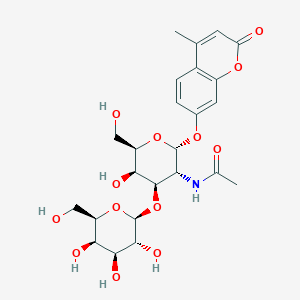

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caged D-erythro-Sphingosine-1-phosphate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)